![molecular formula C12H9NO2 B020447 3-phenylpyridine-4-carboxylic Acid CAS No. 104096-15-3](/img/structure/B20447.png)
3-phenylpyridine-4-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of 3-phenylpyridine-4-carboxylic acid and its derivatives often involves multistep chemical processes that include catalytic reactions, condensation, and functional group transformations. Techniques such as the Ugi four-component reaction have been employed to efficiently construct complex molecules from simpler precursors, demonstrating the compound's versatility in organic synthesis (Nazeri et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound features a phenyl group attached to the pyridine ring, which significantly influences its electronic and steric properties. This structural aspect is crucial for its reactivity and the ability to form various chemical bonds and interactions. Studies on similar molecules emphasize the role of substituents in dictating molecular conformation and reactivity, underscoring the importance of structural analysis in understanding the compound's behavior in chemical reactions (Desimoni et al., 2018).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including decarboxylative transformations, which are pivotal in modifying the compound to yield new molecules with desirable properties. The decarboxylative processes allow for the removal of the carboxylic group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, expanding its utility in synthetic chemistry (Rahaman et al., 2023).
Scientific Research Applications
Study of Structure and Reactions : It is used to study the structure of α-(5-methyl-4-phenyl-2-pyridyl)acetophenone and its reaction with benzyl chloride (Prostakov, Matthew, & Sedykh, 1967).
Research on Nitration Mechanisms : This compound is integral in studying the nitration mechanisms of pyridine derivatives (Tokay & Öǧretir, 2003).
Synthesis of Derivatives : It's used in the synthesis of α-phenylisocinchomeronic acid and its derivatives, and for preparing 4-azafluorenone 3-carboxylic acid (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).
Preparation of Various Compounds : 3-Phenylpyridine-4-carboxylic Acid is used in syntheses to prepare compounds like 4-phenylpyridine and methyl 2-azafluorenone-4-carboxylate (Prostakov, Sorokin, & Ismailov, 1967).
Catalysis in Arylation Reactions : It accelerates catalytic arylation of functional arenes by adding acetates or pivalate anion (Ferrer Flegeau, Bruneau, Dixneuf, & Jutand, 2011).
Potential in Anticancer Drug Development : This compound specifically targets mitochondria and induces apoptosis at a late stage of treatment, showing potential in anticancer drug applications (Pierroz, Joshi, Leonidova, Mari, Schur, Ott, Spiccia, Ferrari, & Gasser, 2012).
Catalyzing Oxidation Reactions : The self-assembled coordination compounds from this compound can catalyze the oxidation of cycloalkanes with hydrogen peroxide under mild conditions (Gu, Wen, Cai, Shi, Arol, Kirillova, & Kirillov, 2019).
Iron Mobilization : Derivatives of this acid can mobilize iron into bile and urine of normal rats, potentially making them less toxic (Molenda, Jones, & Basinger, 1994).
Studies in Liquid Crystal Properties : It is used in studies of intermolecular proton transfer, liquid crystal properties, and electrically-driven transport of chiral ions (Duda, Potaniec, Czajkowski, Fiedot-Toboła, Palewicz, Zdończyk, Madej, & Cybińska, 2021).
Safety and Hazards
The safety information for 3-phenylpyridine-4-carboxylic Acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-phenylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKFWWNHOUWPSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376588 | |
Record name | 3-phenylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104096-15-3 | |
Record name | 3-phenylpyridine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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